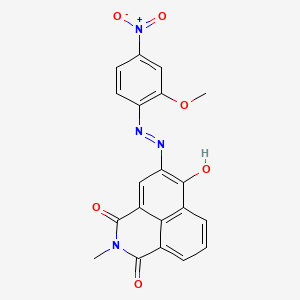
6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. These compounds are widely used in various industries due to their vibrant colors and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” typically involves the following steps:
Diazotization: The starting material, 2-methoxy-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for diazotization and coupling reactions.
- Use of catalysts to enhance reaction rates.
- Purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
“6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
科学研究应用
“6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” has several applications in scientific research, including:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The mechanism of action of “6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” depends on its application:
Dyeing: The compound binds to fibers through various interactions, including hydrogen bonding and van der Waals forces.
Biological Activity: If it exhibits antimicrobial or anticancer properties, it may interact with cellular components, such as DNA or proteins, disrupting their function.
相似化合物的比较
Similar Compounds
Methyl Red: Another azo dye with similar structural features but different substituents.
Congo Red: A well-known azo dye used in histology and as an indicator.
Uniqueness
“6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” is unique due to its specific substituents, which may impart distinct chemical and physical properties, such as color, solubility, and reactivity.
属性
CAS 编号 |
42357-98-2 |
|---|---|
分子式 |
C20H14N4O6 |
分子量 |
406.3 g/mol |
IUPAC 名称 |
6-hydroxy-5-[(2-methoxy-4-nitrophenyl)diazenyl]-2-methylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H14N4O6/c1-23-19(26)12-5-3-4-11-17(12)13(20(23)27)9-15(18(11)25)22-21-14-7-6-10(24(28)29)8-16(14)30-2/h3-9,25H,1-2H3 |
InChI 键 |
WCDDKUNFTZUFEA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])OC)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



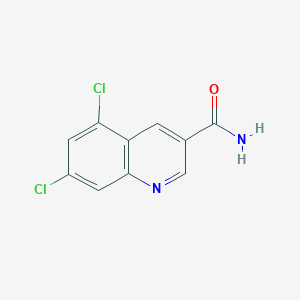
![3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide](/img/structure/B13737787.png)
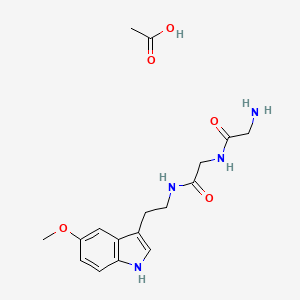

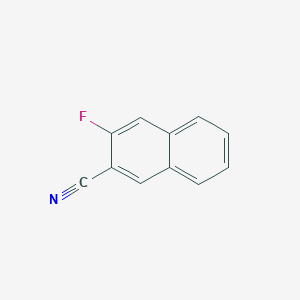
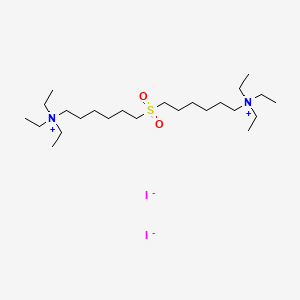
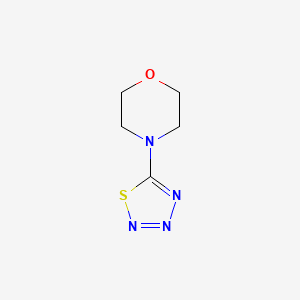
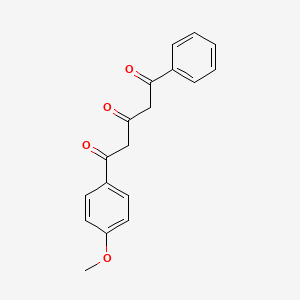
![5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid](/img/structure/B13737825.png)


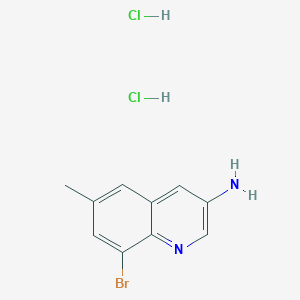
![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)
